6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions activated by the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 6-Fluoro-5-methyl-1H-indole
- 5,6-Difluoroindole
- 6-Fluoro-5-methoxy-1H-indole
Comparison: Compared to these similar compounds, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCCEUIQMXPSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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